4-(Cyclopropylsulfonyl)benzoic acid
Overview
Description
4-(Cyclopropylsulfonyl)benzoic acid is a chemical compound with the molecular formula C10H10O4S . It has a molecular weight of 226.25 g/mol . The IUPAC name for this compound is 4-cyclopropylsulfonylbenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10O4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9H,5-6H2,(H,11,12)
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 226.02997997 g/mol . The topological polar surface area is 79.8 Ų . The compound has a heavy atom count of 15 .Scientific Research Applications
Bio-Potent Sulfonamides
Research conducted by Dineshkumar and Thirunarayanan (2019) synthesized 4-(substituted phenylsulfonamido)benzoic acids, demonstrating their potential for antimicrobial activities. These compounds, including derivatives of 4-(Cyclopropylsulfonyl)benzoic acid, were characterized by analytical and spectroscopic data and evaluated for their antimicrobial efficiency through the Bauer-Kirby disc diffusion method (Dineshkumar & Thirunarayanan, 2019).
Drug Metabolism
A study by Hvenegaard et al. (2012) explored the metabolism of Lu AA21004, an antidepressant, identifying a metabolic pathway leading to a benzoic acid derivative. This research highlights the role of enzymes like CYP2D6 in the oxidative metabolism of compounds related to this compound (Hvenegaard et al., 2012).
Electrooxidation Methods
Michman and Weiss (1990) described an electrochemical method for preparing 4-(Di-n-propylsulfamyl)benzoic acid, an important drug. This study's methodology could be relevant for the synthesis of related compounds like this compound (Michman & Weiss, 1990).
EP1 Receptor Antagonists
Research by Naganawa et al. (2006) discovered heteroaryl sulfonamides as new EP1 receptor selective antagonists, including derivatives of benzoic acid. This suggests potential therapeutic applications of compounds like this compound (Naganawa et al., 2006).
C–H Functionalization
Li et al. (2016) focused on the meta-C–H olefination of benzoic acid derivatives, a crucial step in synthesizing complex organic molecules. Their findings could guide the functionalization of similar compounds like this compound (Li et al., 2016).
Non-Covalent Complex Formation
A study by Dikmen (2021) examined the formation of non-covalent complexes between benzoic acid derivatives and alpha cyclodextrin. This research has implications for drug delivery systems using compounds related to this compound (Dikmen, 2021).
Na+/H+ Antiporter Inhibitors
Baumgarth, Beier, and Gericke (1997) investigated benzoylguanidines as Na+/H+ exchanger inhibitors, focusing on derivatives of benzoic acid. This research offers insights into the medicinal chemistry of this compound (Baumgarth et al., 1997).
Safety and Hazards
The safety data sheet for 4-(Cyclopropylsulfonyl)benzoic acid indicates that it is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), and specific target organ toxicity (repeated exposure, category 1) targeting the lungs . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to be involved in various biochemical reactions . They can act as building blocks for most phenolic compounds in foods .
Mode of Action
For instance, they can be involved in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It’s known that phenolic compounds, such as benzoic acid derivatives, can be absorbed when processed into derivatives of benzoic acid and combined with glucuronic acid, glycine, and sulfate .
Result of Action
Benzoic acid derivatives are known to have various effects, such as acting as building blocks for most phenolic compounds in foods .
Action Environment
It’s known that the profile of secondary metabolites, such as benzoic acid derivatives, can vary between plant species due to differences in the nature of the plant and the environment in which the plant grows .
properties
IUPAC Name |
4-cyclopropylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHGPJWPMADJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737316 | |
Record name | 4-(Cyclopropanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1346608-85-2 | |
Record name | 4-(Cyclopropanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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